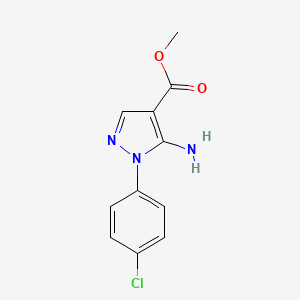![molecular formula C9H14ClFN2O B1415735 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride CAS No. 2197057-26-2](/img/structure/B1415735.png)
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride
Übersicht
Beschreibung
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride is a chemical compound with the molecular formula C9H14ClFN2O and a molecular weight of 220.67 g/mol . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of 1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride can be found in various chemical databases . Unfortunately, I’m unable to provide a visual representation of the structure.
Wissenschaftliche Forschungsanwendungen
Catalytic Enantioselective Synthesis
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride may be utilized in catalytic enantioselective synthesis. Specifically, it's involved in the preparation of chiral pyridyl amines through catalytic enantioselective borane reduction of benzyl oximes. The process highlights the importance of asymmetric reduction and the role of catalysts in achieving chirality in organic compounds (Huang et al., 2010).
Peripheral Benzodiazepine Receptor Studies
This compound also shows potential in the study of peripheral benzodiazepine receptors (PBRs), particularly in the context of neurodegenerative disorders. Its derivatives, featuring fluoroethoxy and fluoropropoxy substitutions, demonstrate high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs). The distribution patterns of these derivatives in rat biodistribution studies align with known localizations of PBRs, suggesting their potential as imaging agents for investigating PBR expression in neurodegenerative diseases (Fookes et al., 2008).
Synthetic Methodology Improvement
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[6-(2-fluoroethoxy)pyridin-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O.ClH/c1-7(11)8-2-3-9(12-6-8)13-5-4-10;/h2-3,6-7H,4-5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPXSKMRATVAQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)OCCF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




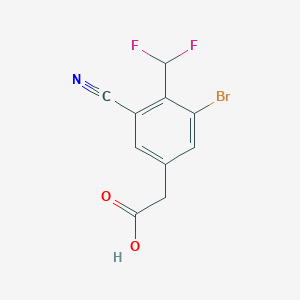

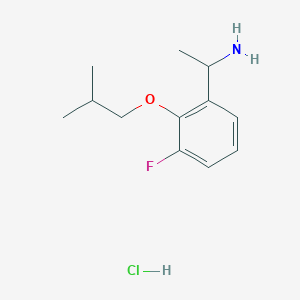

![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)
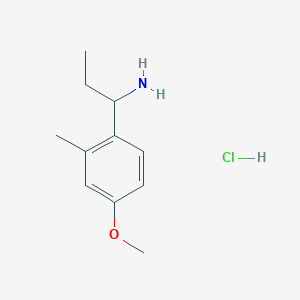
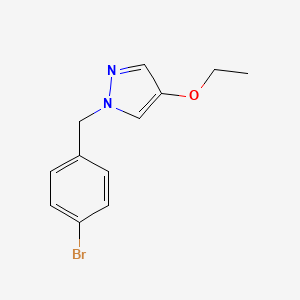
![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)
![1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)
